N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
This compound and its derivatives have shown promise in anticancer research. For instance, a study detailed the synthesis of compounds closely related to this chemical structure and evaluated their anticancer activity on various cancer cell lines, including lung, breast, and CNS cancer. The findings highlighted the potential of these compounds as low-concentration anticancer agents compared to the reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-inflammatory Activity
Another study synthesized derivatives of a similar compound structure and assessed their anti-inflammatory activity. Among the synthesized compounds, several exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Enzyme Inhibitory Potential
Research into enzyme inhibitors also features compounds with structural similarity. A study focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, finding that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial Activity
The compound's derivatives have been utilized in the synthesis of new heterocycles that were then tested and evaluated as antimicrobial agents. Some synthesized products demonstrated promising antimicrobial activities (Bondock et al., 2008).
Inhibitors of B-Raf Kinase
Derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and evaluated for their inhibitory and anti-proliferation activities against B-Raf kinase, a therapeutic target in melanoma treatment. The introduction of this structure improved the bioactivity of the compounds (Yang et al., 2012).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-13-1-4-15(5-2-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-3-6-17-18(9-14)30-8-7-29-17/h1-6,9-10,12H,7-8,11H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQGSYRKBVCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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